molecular formula C10H8N2O4 B8767147 Methyl 7-nitro-1h-indole-2-carboxylate

Methyl 7-nitro-1h-indole-2-carboxylate

Cat. No.: B8767147
M. Wt: 220.18 g/mol
InChI Key: OWGXPBRLKFGUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-nitro-1H-indole-2-carboxylate is a versatile chemical building block central to advanced medicinal chemistry research, particularly in developing novel antiviral and antiparasitic agents. The indole-2-carboxylate scaffold is a promising foundation for creating HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The indole nucleus, featuring a nitrogen atom and a carboxylate group, is designed to chelate the two Mg2+ ions within the viral integrase active site, a mechanism critical for inhibiting the strand transfer step of viral replication . This compound also serves as a key intermediate in early-stage drug discovery for neglected tropical diseases. Research into substituted indoles has identified potent analogues with activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, highlighting the value of this chemical series in antiparasitic drug development . The nitro and ester functional groups on the indole ring system provide reactive handles for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and solubility . As part of the esteemed class of indole derivatives, this compound benefits from extensive documented biological activity, including antiviral, antitumor, antibacterial, and antifungal properties . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 7-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)7-5-6-3-2-4-8(12(14)15)9(6)11-7/h2-5,11H,1H3

InChI Key

OWGXPBRLKFGUQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 7-nitro-1H-indole-2-carboxylate (CAS: 6960-46-9)

Structural Similarity : 0.93 (high similarity)

  • Molecular Formula : C₁₁H₁₀N₂O₄
  • Key Differences: The ethyl ester group (vs. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting metabolic stability .
  • Synthesis: Similar nitration and esterification pathways but requires ethanol instead of methanol for esterification .
  • Applications : Used in analogous pharmaceutical research but with differing pharmacokinetic profiles due to ester group variation.

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate (CAS: 1956355-82-0)

Structural Similarity : 0.88

  • Molecular Formula : C₁₁H₁₀N₂O₄
  • Enhanced lipophilicity compared to the parent compound, influencing solubility (logP ~2.1 vs. ~1.8 for the non-methylated derivative) .
  • Applications : The additional methyl group may improve binding affinity in target proteins, making it valuable in structure-activity relationship (SAR) studies.

7-Nitro-1H-indole-2-carboxylic Acid (CAS: 6960-45-8)

Structural Similarity : 0.83

  • Molecular Formula : C₉H₆N₂O₄
  • Key Differences :
    • Lacks the methyl ester group, resulting in higher polarity and lower logP (~1.2).
    • The free carboxylic acid group enables salt formation (e.g., sodium salts) for improved aqueous solubility, useful in formulation .
  • Reactivity : Direct precursor for ester derivatives like the target compound; reacts readily with alcohols under acidic conditions.

Methyl 7-methoxy-1H-indole-2-carboxylate (CAS: 84638-71-1)

Molecular Formula: C₁₁H₁₁NO₃

  • Key Differences :
    • Methoxy group (electron-donating) at the 7-position vs. nitro (electron-withdrawing), drastically altering electronic properties.
    • Boiling point: 370.1°C (methoxy derivative) vs. ~350–360°C (estimated for nitro derivative due to stronger intermolecular forces) .
  • Applications : The methoxy group is often used to modulate pharmacokinetics, such as extending half-life via reduced metabolic oxidation .

Table 1: Key Properties of Methyl 7-nitro-1H-indole-2-carboxylate and Analogues

Compound (CAS) Molecular Formula logP* Boiling Point (°C) Key Applications
This compound (167027-28-3) C₁₀H₈N₂O₄ 1.8 ~350–360 (est.) Pharmaceutical intermediate
Ethyl 7-nitro-1H-indole-2-carboxylate (6960-46-9) C₁₁H₁₀N₂O₄ 2.2 ~360–370 SAR studies, drug design
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate (1956355-82-0) C₁₁H₁₀N₂O₄ 2.1 ~355–365 Bioactivity optimization
7-Nitro-1H-indole-2-carboxylic Acid (6960-45-8) C₉H₆N₂O₄ 1.2 Decomposes Salt formation, synthesis
Methyl 7-methoxy-1H-indole-2-carboxylate (84638-71-1) C₁₁H₁₁NO₃ 1.5 370.1 Metabolic stability studies

*logP values estimated using fragment-based methods.

Preparation Methods

Regioselective Nitration Mechanisms

The electron-withdrawing carboxylate ester at position 2 directs nitration to the 7-position of the indole ring via meta-directing effects. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C achieves optimal regioselectivity, minimizing byproducts like 5-nitro isomers. Kinetic studies indicate that lower temperatures favor 7-nitro formation due to reduced nitronium ion mobility, while higher temperatures (>20°C) promote polysubstitution.

Table 1: Nitration Conditions and Outcomes

Nitrating AgentTemperature (°C)Time (h)Yield (%)7-Nitro Purity (%)
HNO₃/H₂SO₄0–526598
Acetyl nitrate-1047295

Post-reaction purification involves silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the 7-nitro isomer, followed by recrystallization in ethanol.

Fischer Indole Synthesis with Nitrophenylhydrazine Derivatives

Cyclization of 4-Nitrophenylhydrazine and Ethyl Pyruvate

Adapting methodologies from bromoindole synthesis, 4-nitrophenylhydrazine hydrochloride reacts with ethyl pyruvate in ethanol under reflux (80°C, 6 h) to form ethyl pyruvate-4-nitrophenylhydrazone. Cyclization in ethylene glycol with ZnCl₂ at 160°C for 3 h yields ethyl 7-nitroindole-2-carboxylate, which undergoes transesterification with methanol to produce the target compound.

Key Reaction Parameters

  • Molar Ratios : Hydrazine:pyruvate = 1:1.1 (prevents pyruvate dimerization)

  • Catalyst Loading : ZnCl₂ (1.8–2.2 eq) ensures complete cyclization.

  • Yield : 58–63% after transesterification.

Multi-Step Synthesis via Intermediate Carboxylic Acid

Nitration of Indole-2-Carboxylic Acid

Indole-2-carboxylic acid is nitrated using fuming HNO₃ in acetic anhydride at -5°C, achieving 70% yield of 7-nitroindole-2-carboxylic acid. Esterification with methanol and H₂SO₄ (2.5 eq) at reflux (65°C, 8 h) completes the synthesis.

Table 2: Esterification Optimization

Acid CatalystMethanol (eq)Time (h)Yield (%)
H₂SO₄10885
TsOH15678

Ionic liquid catalysts (e.g., [Bmim]OAc) offer a greener alternative, reducing reaction times to 3 h with 89% yield.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Nitration65–7295–98ModerateHigh
Fischer Synthesis58–6390–93LowModerate
Carboxylic Acid Pathway70–8597–99HighLow
  • Direct Nitration excels in simplicity but requires stringent temperature control.

  • Fischer Synthesis offers regiochemical precision but involves multi-step purification.

  • Carboxylic Acid Pathway is scalable for industrial production, albeit with higher reagent costs.

Industrial-Scale Production Considerations

Continuous Flow Nitration Systems

Adopting microreactor technology enhances heat dissipation during nitration, improving safety and yield (78% at 5 g/h throughput). Ethylene glycol/ZnCl₂ cyclization steps are adapted to flow conditions, reducing reaction times from 3 h to 20 min.

Solvent Recycling in Esterification

Methanol recovery systems (distillation at 65°C) reduce waste by 40%, aligning with green chemistry principles .

Q & A

Q. Q: What are the standard synthetic routes for preparing methyl 7-nitro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

A: The synthesis typically involves nitration of a pre-functionalized indole scaffold. A common approach is:

Indole Core Formation : Use Fischer indole synthesis or palladium-catalyzed coupling to construct the indole ring.

Nitro Group Introduction : Nitration at the 7-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Esterification : Methylation of the carboxylate group via alkylation or transesterification.
Optimization : Adjust stoichiometry, temperature, and catalyst (e.g., Pd/C for hydrogenation steps) to enhance yield. Purification often involves recrystallization or column chromatography .

Structural Characterization

Q. Q: What advanced techniques are recommended for confirming the molecular structure of this compound?

A:

  • X-ray Crystallography : Resolve crystal packing and confirm nitro/ester substituent positions using SHELX or ORTEP-III for data refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., nitro groups deshield adjacent protons).
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₈N₂O₄).
    • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches .

Biological Activity Evaluation

Q. Q: How can researchers design experiments to assess the antimicrobial or anticancer potential of this compound?

A:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ampicillin) and solvent controls.
    • Time-Kill Curves : Evaluate bactericidal kinetics.
  • Anticancer Screening :
    • Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7).
    • Mechanistic Studies : Apoptosis markers (caspase-3 activation) or ROS generation assays.
      Note : Address cytotoxicity discrepancies by testing multiple cell lines and validating via dose-response curves .

Stability and Reactivity

Q. Q: What are the critical storage conditions and stability challenges for this compound?

A:

  • Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis.
  • Stability Risks :
    • Nitro Group Reduction : Catalyzed by light or trace metals; monitor via TLC or HPLC.
    • Ester Hydrolysis : Avoid aqueous buffers at extreme pH. Use stabilizers like BHT in solution.
      Validation : Periodically analyze purity via HPLC and compare retention times with fresh samples .

Analytical Quantification

Q. Q: Which quantitative methods are most reliable for analyzing this compound in complex mixtures?

A:

  • Reverse-Phase HPLC : Use C18 columns with UV detection (λ = 254 nm for nitro groups). Mobile phase: acetonitrile/water (0.1% TFA).
  • LC-MS/MS : Quantify trace amounts in biological matrices (e.g., plasma) with MRM transitions specific to m/z 220.2 → 148.1.
  • Calibration : Prepare standard curves in triplicate and validate linearity (R² > 0.99) .

Data Contradictions

Q. Q: How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?

A:

  • Reproduce Experiments : Synthesize the compound using published protocols and compare observed properties (e.g., DSC for melting points).
  • Cross-Validate Techniques : Use orthogonal methods (e.g., NMR vs. XRD for purity).
  • Consult Databases : Cross-reference PubChem, Reaxys, or SciFinder for consensus data .

Reaction Mechanisms (Advanced)

Q. Q: What mechanistic insights explain the regioselective nitration at the 7-position of the indole ring?

A:

  • Electrophilic Aromatic Substitution : Nitronium ion (NO₂⁺) attacks the electron-rich indole ring.
  • Directing Effects : The 2-carboxylate group deactivates the ring, favoring nitration at the 7-position due to resonance and steric factors.
  • Computational Modeling : DFT calculations (e.g., Gaussian) can map electrostatic potential surfaces to predict reactivity .

Computational Modeling (Advanced)

Q. Q: How can molecular docking and QSAR studies optimize this compound derivatives for target binding?

A:

  • Docking Workflow :
    • Target Selection : Identify enzymes (e.g., topoisomerase II for anticancer activity).
    • Ligand Preparation : Generate 3D conformers (Open Babel) and dock using AutoDock Vina.
    • Scoring : Rank derivatives by binding affinity (ΔG).
  • QSAR : Use descriptors (logP, polar surface area) to correlate structure with bioactivity. Validate with leave-one-out cross-validation .

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